Triacsin c

Vue d'ensemble

Description

La triacsine C est un composé naturel isolé de la bactérie Streptomyces aureofaciens. Elle est connue pour ses effets inhibiteurs puissants sur la synthétase des acyl-CoA à longue chaîne, une enzyme essentielle au métabolisme lipidique. La triacsine C a été largement étudiée pour sa capacité à interférer avec le métabolisme lipidique, ce qui en fait un outil précieux dans la recherche biochimique et médicale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La triacsine C peut être synthétisée par une série de réactions chimiques impliquant la formation d'une chaîne alkényle à 11 atomes de carbone avec un groupement N-hydroxytriazène commun à l'extrémité. La voie de synthèse comprend généralement les étapes suivantes :

- Formation de la chaîne alkényle par une série de réactions de couplage.

- Introduction du groupe N-hydroxytriazène par des réactions de nitrosation.

- Purification du produit final par des techniques chromatographiques .

Méthodes de production industrielle

La production industrielle de triacsine C implique la fermentation de cultures de Streptomyces aureofaciens dans des conditions contrôlées. Le composé est ensuite extrait du bouillon de culture et purifié par diverses méthodes chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

La triacsine C subit plusieurs types de réactions chimiques, notamment :

Oxydation : La triacsine C peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la chaîne alkényle ou le groupe N-hydroxytriazène.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés par ces réactions comprennent des dérivés oxydés, des formes réduites de triacsine C et des analogues substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

La triacsine C a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme outil pour étudier le métabolisme lipidique et l'inhibition enzymatique.

Biologie : Recherchée pour ses effets sur les gouttelettes lipidiques cellulaires et la fonction mitochondriale.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans le traitement des troubles métaboliques et des maladies telles que la maladie du foie gras non alcoolique.

Industrie : Utilisée dans le développement de nouveaux médicaments et de tests biochimiques

Mécanisme d'action

La triacsine C exerce ses effets en inhibant la synthétase des acyl-CoA à longue chaîne, une enzyme responsable de l'activation des acides gras. Cette inhibition perturbe la synthèse des triglycérides, des diglycérides et des esters de cholestérol, entraînant une réduction des gouttelettes lipidiques dans les cellules. Le composé induit également la biogenèse mitochondriale et améliore la β-oxydation, contribuant à ses effets globaux sur le métabolisme lipidique .

Applications De Recherche Scientifique

Inhibition of Lipid Metabolism

Mechanism of Action:

Triacsin C specifically inhibits the activity of long-chain acyl-CoA synthetase 1 and 4, leading to a substantial decrease in the synthesis of triacylglycerols and phospholipids. This inhibition has been shown to block the de novo synthesis pathways for glycerolipids and cholesterol esters by over 93% . The compound's effects on lipid metabolism are critical in various physiological and pathological contexts.

Case Study:

In a study involving HuH7 cells infected with hepatitis C, treatment with this compound resulted in a significant reduction of lipid droplets, correlating with decreased virion assembly and infectivity . This suggests that this compound may have therapeutic potential in managing viral infections by targeting lipid metabolism.

Cardiovascular Applications

Cardiac Protection:

this compound has been investigated for its cardioprotective effects during ischemia/reperfusion injury. In isolated rat hearts, administration of this compound during reperfusion significantly reduced myocardial infarct size and improved cardiac function by enhancing nitric oxide (NO) availability . The compound's ability to increase vascular NO levels while inhibiting leukocyte recruitment suggests a novel therapeutic approach for myocardial infarction management.

Data Table: Cardiac Function Improvement with this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Infarct Size (mm²) | 45 ± 5 | 25 ± 3* |

| Cardiac Function Recovery (%) | 60 ± 10 | 85 ± 5* |

| Vascular NO Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |

(*p < 0.05 compared to control)

Anti-Atherogenic Effects

Mechanism:

this compound exhibits anti-atherogenic properties by inhibiting the synthesis of cholesteryl esters and triacylglycerols in macrophages, which leads to a reduction in lipid accumulation . In studies with LDL receptor-knockout mice fed a high-cholesterol diet, oral administration of this compound resulted in a significant reduction of atherosclerotic lesions in both the aorta and heart .

Data Table: Atherogenic Area Reduction

| Treatment | Aortic Area Reduction (%) | Cardiac Area Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound (10 mg/kg/day) | 86 | 36 |

Cancer Research

Role as a Lipid Metabolism Suppressor:

this compound has been identified as an effective lipid metabolism suppressor in cancer research. It enhances the antitumor effects of chemotherapeutic agents like etoposide by inhibiting ACSs, which are known to suppress apoptosis . In PC-3 prostate cancer cells, this compound increased cell viability under conditions that would typically induce cell death via photodynamic therapy (PDT) .

Case Study:

A study demonstrated that treatment with this compound at low concentrations improved cell viability during ALA-PDT, suggesting that manipulating lipid metabolism can enhance therapeutic efficacy against cancer cells .

Mécanisme D'action

Triacsin C exerts its effects by inhibiting long-chain fatty acyl CoA synthetase, an enzyme responsible for the activation of fatty acids. This inhibition disrupts the synthesis of triglycerides, diglycerides, and cholesterol esters, leading to a reduction in lipid droplets within cells. The compound also induces mitochondrial biogenesis and enhances β-oxidation, contributing to its overall effects on lipid metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Triacsine A : Un autre membre de la famille des triacsines ayant des effets inhibiteurs similaires sur la synthétase des acyl-CoA à longue chaîne.

Triacsine B : Partage des similitudes structurales avec la triacsine C et présente des activités biologiques comparables.

Triacsine D : Inhibe également la synthétase des acyl-CoA à longue chaîne et est utilisée dans des applications de recherche similaires

Unicité

La triacsine C est unique en raison de ses effets inhibiteurs spécifiques sur la synthétase des acyl-CoA à longue chaîne et de sa capacité à moduler le métabolisme lipidique sans affecter de manière significative les autres voies métaboliques. Cette spécificité en fait un outil précieux pour étudier les processus liés aux lipides et développer des thérapies ciblées .

Activité Biologique

Triacsin C is a potent inhibitor of long-chain acyl-CoA synthetase (ACSL), an enzyme critical for lipid metabolism. Its biological activity has been extensively studied, revealing significant implications for cellular proliferation, lipid synthesis, and potential therapeutic applications in cancer treatment.

This compound inhibits ACSL by binding to the enzyme and preventing the conversion of fatty acids into acyl-CoA, which is essential for various lipid biosynthetic pathways. This inhibition leads to a decrease in the levels of acyl-CoA, subsequently reducing the synthesis of triglycerides (TG) and cholesteryl esters (CE) in cells.

Key Findings:

- Inhibition Potency : this compound exhibits a strong inhibitory effect on ACSL, with an IC50 value of approximately 1.0 µM for cell proliferation in Raji lymphoma cells, significantly more potent than other triacsins such as triacsin A and D .

- Impact on Lipid Synthesis : Studies have demonstrated that this compound effectively reduces the incorporation of radiolabeled oleate into various lipid fractions, including phosphatidylcholine and phosphatidylethanolamine, indicating its broad impact on lipid metabolism .

Biological Effects

The biological effects of this compound extend beyond mere inhibition of ACSL; they include significant alterations in cell proliferation and apoptosis induction in various cancer cell lines.

In Vitro Studies:

- Cell Proliferation : In Raji cells, this compound inhibited cell growth in a dose-dependent manner. The concentrations required for 50% inhibition were notably low compared to other compounds .

- Apoptosis Induction : this compound has been shown to induce apoptosis in human lung cancer cell lines and inhibit tumor growth in xenograft models .

In Vivo Studies:

- Tumor Growth Inhibition : In mouse models, this compound effectively reduced tumor growth associated with human lung cancer xenografts, demonstrating its potential as a therapeutic agent .

Case Studies

Several studies illustrate the diverse applications and effects of this compound within biological systems:

Pharmacological Implications

The inhibition of ACSL by this compound opens avenues for targeted cancer therapies. By disrupting lipid metabolism pathways that are often upregulated in cancer cells, this compound may provide a novel mechanism for cancer treatment.

Potential Applications:

- Cancer Therapy : Targeting ACSL with this compound could help manage tumor growth by depriving cancer cells of essential lipids required for membrane synthesis and energy storage.

- Antiatherosclerotic Agents : Given its effects on lipid metabolism, this compound may also have applications in treating diseases related to lipid accumulation such as atherosclerosis .

Propriétés

Numéro CAS |

76896-80-5 |

|---|---|

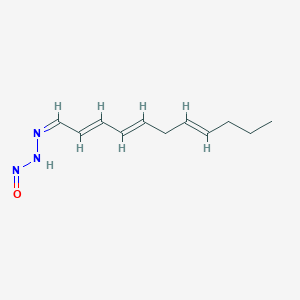

Formule moléculaire |

C11H17N3O |

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

N-[(Z)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11- |

Clé InChI |

NKTGCVUIESDXPU-HFBNSHRLSA-N |

SMILES |

CCCC=CCC=CC=CC=NNN=O |

SMILES isomérique |

CCC/C=C/C/C=C/C=C/C=N\NN=O |

SMILES canonique |

CCCC=CCC=CC=CC=NNN=O |

Apparence |

White to Off-White powder |

Key on ui other cas no. |

76896-80-5 |

Synonymes |

1-hydroxy-3-(2',4',7'-undecatrienylidine)triazene triacsin C WS 1228A WS-1228A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Triacsin C?

A1: this compound is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs) [, , , , ]. These enzymes play a crucial role in cellular lipid metabolism by catalyzing the conversion of long-chain fatty acids to their corresponding acyl-CoA esters, which are essential for various metabolic pathways, including triglyceride synthesis, phospholipid synthesis, and energy production [, ].

Q2: How does this compound exert its inhibitory effect on ACSLs?

A2: this compound acts as a competitive inhibitor of ACSLs, meaning it competes with long-chain fatty acids for binding at the active site of the enzyme [, ]. This competition effectively blocks the formation of acyl-CoAs, thereby disrupting downstream lipid metabolism [, ].

Q3: What are the downstream consequences of ACSL inhibition by this compound?

A3: Inhibition of ACSLs by this compound has been shown to induce a wide range of effects on cellular processes, including:

- Reduced triglyceride synthesis and lipid droplet accumulation: this compound effectively inhibits the incorporation of fatty acids into triglycerides, leading to a decrease in triglyceride levels and a reduction in the size and number of lipid droplets within cells [, , , ].

- Inhibition of cholesterol ester synthesis: this compound, by limiting the availability of acyl-CoAs, also disrupts cholesterol ester synthesis, further contributing to alterations in lipid homeostasis [, ].

- Induction of apoptosis: Studies have shown that this compound can trigger apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, , ].

- Impaired viral assembly: Research suggests that this compound disrupts the assembly of certain viruses, such as hepatitis C virus (HCV), which rely on host lipid metabolism for their replication cycle [].

- Modulation of inflammatory responses: this compound has been shown to exhibit anti-inflammatory effects, possibly by interfering with the production of inflammatory mediators [, ].

- Altered gene expression: Treatment with this compound can affect the expression of genes involved in various cellular processes, including those related to cell survival, apoptosis, and lipid metabolism [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C22H35N3O2, and its molecular weight is 373.54 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not offer detailed spectroscopic data, they confirm this compound's structure and highlight the importance of its N-hydroxytriazene moiety and adjacent unsaturation for its inhibitory activity against ACSLs []. Detailed spectroscopic data might be found in other research publications focused on its structural characterization.

Q6: Has this compound shown efficacy in in vitro and in vivo models?

A6: Yes, this compound has demonstrated promising effects in both in vitro and in vivo models:

- In vitro:

- It potently inhibits ACSL activity in various cell lines, including those derived from humans, rats, and mice [, , , ].

- It reduces lipid accumulation and foam cell formation in macrophages [, ].

- It enhances the efficacy of anti-cancer drugs like etoposide in glioma cells [].

- It induces apoptosis in various cancer cell lines [, , ].

- In vivo:

Q7: Are there any known mechanisms of resistance to this compound?

A8: One study showed that overexpression of ACSL5, an isoform of ACSL that is relatively resistant to this compound, can confer resistance to the compound's pro-apoptotic effects in glioma cells []. This finding suggests that upregulation of this compound-resistant ACSL isoforms might be one mechanism of resistance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.